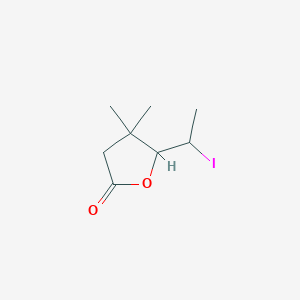
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one is an organic compound belonging to the class of oxolanes It is characterized by the presence of an iodoethyl group attached to the oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one can be achieved through several methods. One common approach involves the reaction between 2-(1-bromoethyl)-4,4-dimethyloxazol-5(4H)-one and sodium iodide in acetone at 40°C . This reaction results in the substitution of the bromine atom with an iodine atom, forming the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The iodine atom can be substituted with other nucleophiles, such as in the formation of 1-iodoethyl cyclohexanecarboxylate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodic acid and vanadium pentoxide, reducing agents like hydrogen gas, and nucleophiles like sodium iodide .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the iodoethyl group typically yields aldehydes or ketones .
Applications De Recherche Scientifique
5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one involves its interaction with various molecular targets and pathways. For example, its antiproliferative activity is attributed to its ability to induce apoptosis in cancer cells by affecting the configuration of stereocenters . The compound’s reactivity is largely due to the presence of the iodoethyl group, which can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(1-Iodoethyl)-4,4-dimethyloxolan-2-one include:
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of the dimethyloxolan ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
881038-90-0 |
|---|---|
Formule moléculaire |
C8H13IO2 |
Poids moléculaire |
268.09 g/mol |
Nom IUPAC |
5-(1-iodoethyl)-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H13IO2/c1-5(9)7-8(2,3)4-6(10)11-7/h5,7H,4H2,1-3H3 |
Clé InChI |
XDWUJWULIZXTGB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C(CC(=O)O1)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


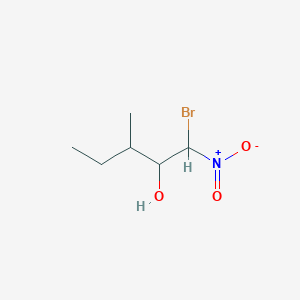
![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)

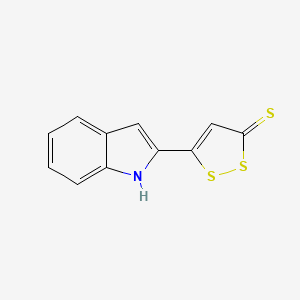
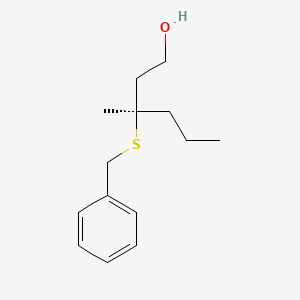
![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)-](/img/structure/B14192623.png)
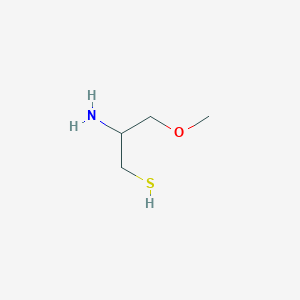
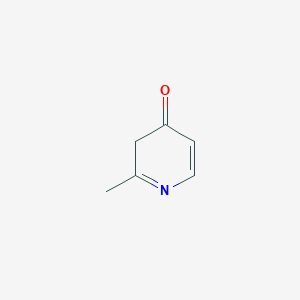
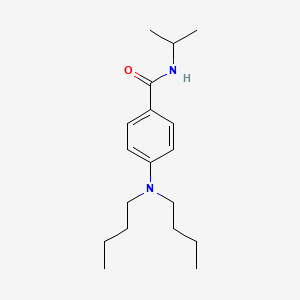

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
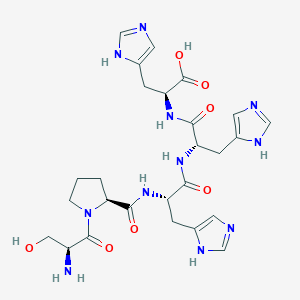
![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
